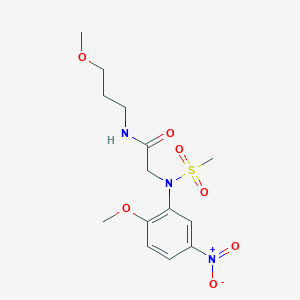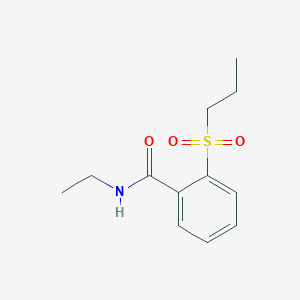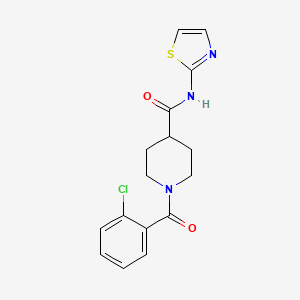![molecular formula C23H22ClN3O2S B4809032 (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4809032.png)
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Descripción general
Descripción
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the chlorophenyl piperazine and the prop-2-en-1-yloxy benzylidene groups. Common reagents used in these reactions include thionyl chloride, piperazine, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one has shown potential as a pharmacophore in drug design. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents.
Medicine
Medicinally, this compound is being investigated for its potential as an anti-cancer agent, antimicrobial, and anti-inflammatory drug. Its ability to interact with specific molecular targets in cells makes it a promising candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with certain enzymes may result in the inhibition of cell proliferation, making it a potential anti-cancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
- (5E)-2-[4-(4-bromophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
- (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Uniqueness
What sets (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-2-15-29-20-6-4-3-5-17(20)16-21-22(28)25-23(30-21)27-13-11-26(12-14-27)19-9-7-18(24)8-10-19/h2-10,16H,1,11-15H2/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSPGEHZTKEXKW-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)pentanamide](/img/structure/B4808949.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4808961.png)
![4-fluoro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4808968.png)
![5-[(3,4-dimethoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4808976.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4808989.png)
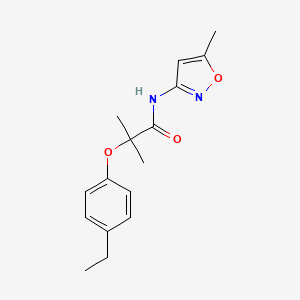
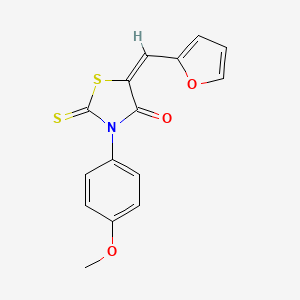
![3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one](/img/structure/B4809015.png)
![4-FLUORO-N~1~-[4-(4-{4-[(4-FLUORO-3-NITROBENZOYL)AMINO]PHENYL}CYCLOHEXYL)PHENYL]-3-NITROBENZAMIDE](/img/structure/B4809022.png)
![(4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4809029.png)
